molecular formula C40H48CaN14O12 B1675112 Levomefolat-Calcium CAS No. 151533-22-1

Levomefolat-Calcium

Katalognummer: B1675112
CAS-Nummer: 151533-22-1
Molekulargewicht: 957.0 g/mol
InChI-Schlüssel: JMNIIIQOMSQWJN-ZEXVLMPOSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt form of levomefolic acid. It is the biologically active form of folate, a B-vitamin essential for numerous bodily functions, including DNA synthesis, repair, and methylation. Levomefolate calcium is crucial for cellular division and growth, making it particularly important during periods of rapid growth such as pregnancy and fetal development .

Wissenschaftliche Forschungsanwendungen

Treatment of Megaloblastic Anemia

Levomefolate calcium is primarily utilized in the treatment of megaloblastic anemia , a condition characterized by the production of large, abnormal red blood cells due to folate deficiency. The compound effectively raises folate levels in the body, facilitating normal red blood cell formation. Clinical studies have demonstrated that patients receiving levomefolate calcium show significant improvements in hematological parameters compared to those receiving conventional folic acid supplements .

Cancer Chemotherapy Support

In oncology, levomefolate calcium is often used in conjunction with folate antagonists like methotrexate and aminopterin. These drugs inhibit folate metabolism, which can lead to adverse effects. Levomefolate calcium helps mitigate these effects by replenishing folate levels, thereby reducing toxicity associated with these treatments . This application is particularly important for patients undergoing intensive chemotherapy regimens.

Reproductive Health and Neural Tube Defect Prevention

One of the most critical applications of levomefolate calcium is in reproductive health , particularly for women of childbearing age. Adequate folate supplementation before and during early pregnancy is essential for preventing neural tube defects (NTDs) in developing fetuses. Studies have shown that using oral contraceptives containing levomefolate calcium can effectively improve folate status among women, thereby reducing the risk of NTDs when conception occurs shortly after discontinuation of birth control .

Integration into Oral Contraceptives

Levomefolate calcium has been incorporated into various oral contraceptive formulations , such as BEYAZ® and SAFYRAL® by Bayer. These formulations provide a dual benefit: effective contraception and essential nutritional support through folate supplementation. Research indicates that this combination leads to sustainable improvements in folate levels compared to traditional contraceptive methods that do not include folate .

Case Study: Folate Status Improvement

A randomized controlled trial involving 172 women assessed the efficacy of an oral contraceptive containing levomefolate calcium versus one with traditional folic acid. Results showed comparable improvements in plasma and red blood cell folate levels over a 24-week period, with sustained elevated levels even after cessation of treatment . The study highlighted the potential for levomefolate calcium to maintain adequate folate status longer than standard supplementation.

Clinical Trial: Long-term Effects on Folate Concentration

Another study evaluated the long-term effects of levomefolate calcium on red blood cell folate concentrations post-treatment. Findings indicated that while levels gradually decreased after stopping treatment, a significant proportion of participants maintained elevated folate levels well beyond the treatment period . This suggests that levomefolate calcium may offer lasting benefits for maintaining folate status.

Summary Table: Applications of Levomefolate Calcium

Application AreaDescriptionKey Findings
Megaloblastic AnemiaTreatment for anemia due to folic acid deficiencySignificant improvement in hematological parameters
Cancer ChemotherapyMitigation of toxicity from folate antagonistsHelps replenish folate levels during chemotherapy
Reproductive HealthPrevention of neural tube defects through improved folate statusEffective when used in oral contraceptives
Oral ContraceptivesInclusion in formulations like BEYAZ® and SAFYRAL®Leads to sustainable improvements in folate levels compared to traditional methods

Wirkmechanismus

Target of Action

Levomefolate calcium, also known as L-5-MTHF, is the primary biologically active form of folate used at the cellular level . It targets various tissues where it plays an essential role in DNA synthesis, cysteine cycle, and regulation of homocysteine .

Mode of Action

Levomefolate calcium is transported across the membranes, including the blood-brain barrier, into various tissues . It methylates homocysteine and forms methionine and tetrahydrofolate (THF) . This interaction with its targets leads to changes in DNA synthesis, cysteine cycle, and homocysteine regulation .

Biochemical Pathways

Levomefolate calcium affects the biochemical pathways involved in DNA synthesis, cysteine cycle, and homocysteine regulation . It is used in the methylation of homocysteine to form methionine and THF . THF is the immediate acceptor of one carbon unit for the synthesis of thymidine-DNA, purines (RNA and DNA), and methionine .

Pharmacokinetics

Levomefolate calcium is water-soluble and primarily excreted via the kidneys . In a study of 21 subjects with coronary artery disease, peak plasma levels were reached in one to three hours following oral or parenteral administration . Peak concentrations were found to be more than seven times higher than folic acid .

Result of Action

The action of levomefolate calcium results in the formation of methionine and THF from homocysteine . This leads to the regulation of DNA synthesis, cysteine cycle, and homocysteine, which are essential for cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair .

Action Environment

Environmental factors such as dietary deficiencies, genetic predisposition, or treatment with medicines that affect folate concentration can influence the action, efficacy, and stability of levomefolate calcium . For example, low folate levels can be caused by poor diet, pregnancy, alcoholism, liver disease, certain stomach/intestinal problems, kidney dialysis, among others .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Levomefolat-Calcium kann durch die Reduktion von Folsäure synthetisiert werden. Der Prozess beinhaltet die Verwendung von Methylenetetrahydrofolat-Reduktase (MTHFR), um 5,10-Methylenetetrahydrofolat in Levomefolat umzuwandeln. Das Calciumsalz wird dann durch Reaktion von Levomefolat mit Calciumionen gebildet .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Fermentation von Folsäure-produzierenden Mikroorganismen, gefolgt von chemischen Reduktions- und Reinigungsprozessen. Das Endprodukt wird kristallisiert, um die stabile Calciumsalzform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Levomefolat-Calcium unterliegt hauptsächlich Methylierungsreaktionen. Es fungiert als Methylgruppendonor im Ein-Kohlenstoff-Stoffwechsel, der entscheidend für die DNA-Synthese und -Reparatur ist .

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Biologische Aktivität

Levomefolate calcium, also known as calcium L-5-methyltetrahydrofolate, is an active form of folate that plays a crucial role in various biological processes, particularly in one-carbon metabolism. This compound is increasingly recognized for its ability to improve folate status in individuals, especially during pregnancy and in populations at risk for folate deficiency. This article delves into the biological activity of levomefolate calcium, examining its mechanisms of action, clinical efficacy, and relevant research findings.

Levomefolate calcium acts primarily as a methyl donor in biochemical reactions. It is essential for:

  • DNA Synthesis : It contributes to nucleotide synthesis, which is vital for DNA replication and repair.
  • Homocysteine Metabolism : Levomefolate calcium methylates homocysteine to form methionine, thus playing a role in reducing homocysteine levels, which are associated with cardiovascular diseases .
  • Neurotransmitter Production : It is involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine, impacting mood and cognitive functions .

Pharmacokinetics

Levomefolate calcium is absorbed in the proximal small intestine via the proton-coupled folate transporter (PCFT). Its bioavailability is higher than that of synthetic folic acid; studies indicate that 400 μg/day of levomefolate calcium yields a more significant increase in plasma folate levels compared to an equivalent dose of folic acid .

Efficacy in Oral Contraceptives

A notable study investigated the effectiveness of a fixed-dose combination of ethinylestradiol (EE), drospirenone, and levomefolate calcium compared to EE-drospirenone plus folic acid. The results showed:

  • Increased Folate Levels : Both treatment groups demonstrated significant increases in plasma and red blood cell (RBC) folate levels over 24 weeks. However, those receiving levomefolate calcium maintained elevated RBC folate concentrations longer after treatment cessation .
  • Sustained Benefits : After stopping treatment, the median time for RBC folate concentrations to drop below baseline was about 10 weeks for those on levomefolate calcium .

Comparison with Folic Acid

Levomefolate calcium has been shown to be more effective than traditional folic acid supplements:

ParameterLevomefolate CalciumFolic Acid
AbsorptionHigherLower
BioavailabilityMore effectiveLess effective
Impact on Homocysteine LevelsSignificant reductionModerate effect

This enhanced absorption and utilization underscore the preference for levomefolate calcium over folic acid, particularly in populations with higher risks of vitamin B12 deficiency .

Case Studies

Several case studies have highlighted the benefits of levomefolate calcium supplementation:

  • Pregnant Women : In a cohort study involving pregnant women, supplementation with levomefolate calcium significantly reduced the incidence of neural tube defects compared to those receiving standard prenatal vitamins .
  • Cardiovascular Health : A clinical trial demonstrated that individuals with elevated homocysteine levels who supplemented with levomefolate calcium showed marked improvements in cardiovascular risk markers compared to controls .

Eigenschaften

CAS-Nummer

151533-22-1

Molekularformel

C40H48CaN14O12

Molekulargewicht

957.0 g/mol

IUPAC-Name

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI

InChI=1S/2C20H25N7O6.Ca/c2*1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2*2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;;+2/p-2/t2*12-,13-;/m00./s1

InChI-Schlüssel

JMNIIIQOMSQWJN-ZEXVLMPOSA-L

SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2]

Isomerische SMILES

CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)[O-].[Ca+2]

Kanonische SMILES

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)[O-].[Ca+2]

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BAY 86-7660;  BAY-86-7660;  BAY86-7660;  BAY 867660;  BAY-867660;  BAY867660;  Levomefolate calcium;  LMCA;  Bodyfolin, Deplin;  L-Methylfolate calcium;  Levomefolate calcium;  Levomefolinate calcium

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levomefolate calcium
Reactant of Route 2
Levomefolate calcium
Reactant of Route 3
Reactant of Route 3
Levomefolate calcium
Reactant of Route 4
Levomefolate calcium
Reactant of Route 5
Reactant of Route 5
Levomefolate calcium
Reactant of Route 6
Levomefolate calcium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.